molecular formula C11H16N4O2 B2831347 1-(2-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2108907-02-2

1-(2-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2831347
CAS No.: 2108907-02-2
M. Wt: 236.275
InChI Key: LKLWLBRSAGBMRV-UHFFFAOYSA-N
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Description

1-(2-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining a pyrrolidine ring, an oxadiazole ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized from hydrazides and nitriles under acidic conditions. The pyrrolidine ring is then introduced through a cyclization reaction. Finally, the dimethylamino group is added via a substitution reaction using dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one is unique due to its combination of a pyrrolidine ring, an oxadiazole ring, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

1-[2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-4-9(16)15-7-5-6-8(15)10-12-11(13-17-10)14(2)3/h4,8H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLWLBRSAGBMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCCN2C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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